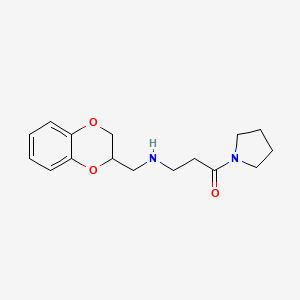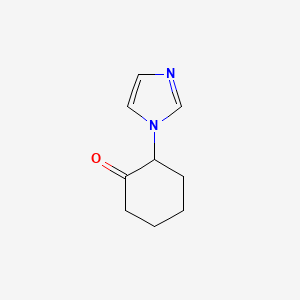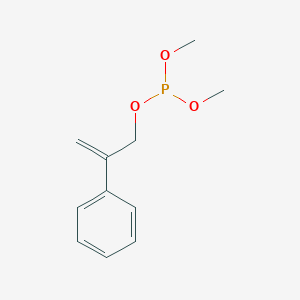![molecular formula C15H29N3 B14323009 N'-[3-(Piperidin-1-yl)propyl]cyclohexanecarboximidamide CAS No. 109359-61-7](/img/structure/B14323009.png)
N'-[3-(Piperidin-1-yl)propyl]cyclohexanecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[3-(Piperidin-1-yl)propyl]cyclohexanecarboximidamide is a compound that features a piperidine ring, a cyclohexane ring, and a carboximidamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N’-[3-(Piperidin-1-yl)propyl]cyclohexanecarboximidamide typically involves the reaction of cyclohexanecarboximidamide with 3-(piperidin-1-yl)propylamine. The reaction is usually carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carboximidamide group, converting it to the corresponding amine.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine or cyclohexane rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines derived from the carboximidamide group.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N’-[3-(Piperidin-1-yl)propyl]cyclohexanecarboximidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of N’-[3-(Piperidin-1-yl)propyl]cyclohexanecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Piperidine derivatives: Compounds like N-[3-(piperidin-1-yl)propyl]cycloheptanamine share structural similarities and may exhibit similar chemical properties.
Cyclohexane derivatives: Compounds with cyclohexane rings and functional groups similar to carboximidamide.
Uniqueness: N’-[3-(Piperidin-1-yl)propyl]cyclohexanecarboximidamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
109359-61-7 |
|---|---|
Formule moléculaire |
C15H29N3 |
Poids moléculaire |
251.41 g/mol |
Nom IUPAC |
N'-(3-piperidin-1-ylpropyl)cyclohexanecarboximidamide |
InChI |
InChI=1S/C15H29N3/c16-15(14-8-3-1-4-9-14)17-10-7-13-18-11-5-2-6-12-18/h14H,1-13H2,(H2,16,17) |
Clé InChI |
QLZLTJPQOMWRIZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(=NCCCN2CCCCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Nitro-6-oxabicyclo[3.1.0]hexane](/img/structure/B14322942.png)
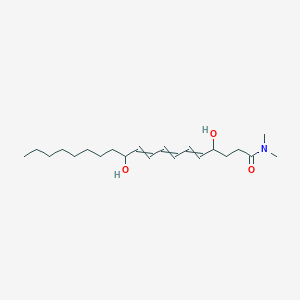


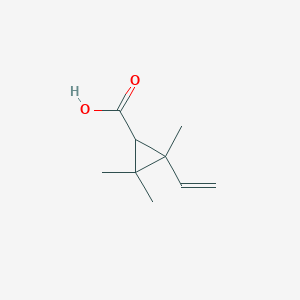
![2,3-Dimethyl-4-nitro-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one](/img/structure/B14322976.png)
![10-[(Phenanthren-9-yl)oxy]phenanthren-9-ol](/img/structure/B14322984.png)
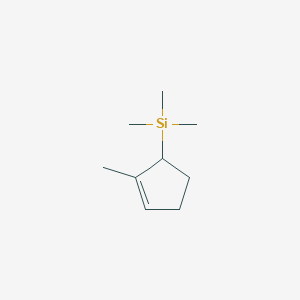
![1-Methyl-4-[(1-methylpyrrolidin-2-yl)methyl]piperazine](/img/structure/B14322987.png)
